
N-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide
Overview
Description
N-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a carboxamide group attached to the 4th position of the ring. The 2,4-dimethylphenyl group is attached to the nitrogen atom of the thiazolidine ring, providing the compound with unique chemical properties.
Mechanism of Action
Target of Action
N-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide, also known as Amitraz, primarily targets the alpha-adrenergic receptors and octopamine receptors in the central nervous system . It also inhibits monoamine oxidases and prostaglandin synthesis .
Mode of Action
Amitraz acts as an alpha-adrenergic agonist . It interacts with its targets, leading to overexcitation in insects . This overexcitation eventually results in paralysis and death .
Biochemical Pathways
The effectiveness of Amitraz is traced back to its interaction with the alpha-adrenergic and octopamine receptors, and its inhibition of monoamine oxidases and prostaglandin synthesis . These interactions affect various biochemical pathways, leading to a wide range of effects, including direct lethality, excitant-repellant behavioral effects, and chemosterilization for the target species .
Pharmacokinetics
The pharmacokinetics of Amitraz involve its metabolism into several compounds. The major metabolites include N-(2,4-dimethylphenyl)-N’-methylformamidine (DMPF) , 2,4-dimethylformanilide (DMF) , and 2,4-dimethylaniline (DMA) . These metabolites are the result of the hydrolysis of Amitraz . The pharmacokinetics of Amitraz and its metabolites in mammals are yet to be fully understood .
Result of Action
The molecular and cellular effects of Amitraz’s action include overexcitation, paralysis, and death in insects . In mammals, Amitraz is less harmful and is primarily used as an insecticide against mite- or tick-infestation .
Action Environment
Amitraz is volatile and almost insoluble in water . Based on its chemical properties, it is only slightly mobile with a low potential for leaching to groundwater . Its action, efficacy, and stability can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide typically involves the reaction of 2,4-dimethylaniline with thiazolidine-4-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually involve stirring the reactants in an appropriate solvent such as dichloromethane at room temperature for several hours.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with different oxidation states.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazolidine derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
N-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethylphenyl)formamide
- N’-(2,4-dimethylphenyl)-N-methylformamide hydrochloride
Uniqueness
N-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide is unique due to the presence of the thiazolidine ring, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack the thiazolidine ring or have different substituents.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c1-8-3-4-10(9(2)5-8)14-12(15)11-6-16-7-13-11/h3-5,11,13H,6-7H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYKZASSPVLZDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CSCN2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


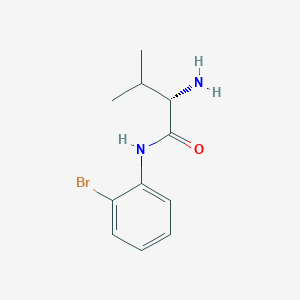
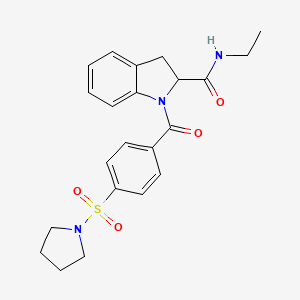

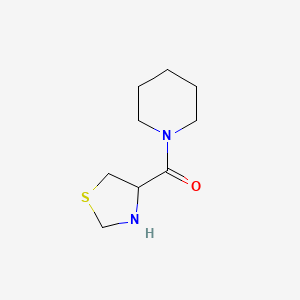

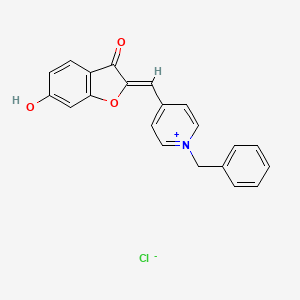

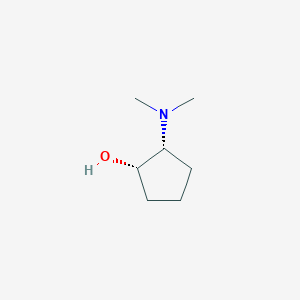



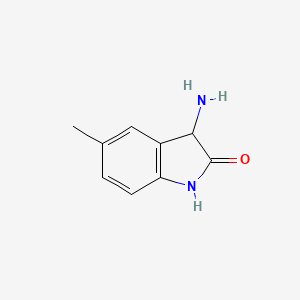
![2-Amino-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetic acid](/img/structure/B3212605.png)
![5-(difluoromethyl)-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B3212613.png)
